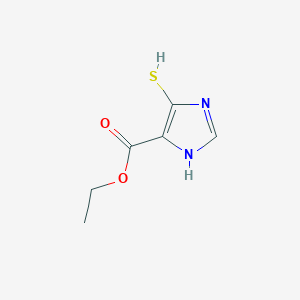
ethyl 5-mercapto-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a mercapto group (-SH) and an ethyl ester group (-COOCH2CH3) attached to the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-mercapto-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Debus-Radziszewski synthesis is often preferred due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-mercapto-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced imidazole derivatives.
Substitution: Halogenated imidazoles, alkylated imidazoles.
Scientific Research Applications
Ethyl 5-mercapto-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-mercapto-1H-imidazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function . Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-mercapto-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-mercapto-1H-imidazole-4-carboxylate
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate
Uniqueness: The presence of the mercapto group (-SH) and the specific positioning of functional groups on the imidazole ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
58413-34-6 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl 4-sulfanyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(11)8-3-7-4/h3,11H,2H2,1H3,(H,7,8) |
InChI Key |
RHIXRPIFOMFRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















